N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C29H26N4O7S and its molecular weight is 574.61. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
A foundational aspect of research involving N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is the synthesis and structural analysis of related compounds. Studies have developed methods for the facile synthesis of oxazolo[2,3-b]quinazolin-5-one and [1,3]oxazino[2,3-b]quinazolin-6-one derivatives from anthranilamide, indicating the versatility and reactivity of quinazolinone scaffolds (Chern et al., 1988). Furthermore, the creation of novel 3-benzyl-substituted-4(3H)-quinazolinones showcases the potential for antitumor activity and broadens the scope of chemical and biological research in this domain (Al-Suwaidan et al., 2016).
Antitumor Activity
The antitumor potential of quinazolinone derivatives is a significant area of interest. Studies demonstrate that certain 3-benzyl-4(3H)quinazolinone analogues possess broad-spectrum antitumor activity, significantly outperforming known controls like 5-FU (Al-Suwaidan et al., 2016). This highlights the therapeutic potential of these compounds against various cancer cell lines, including CNS, renal, breast, and leukemia, underscoring the importance of structural modification and optimization in drug development.
Enzyme Inhibition
Compounds derived from the quinazolinone scaffold have shown promise as enzyme inhibitors, offering a pathway to explore therapeutic avenues against diseases characterized by aberrant enzyme activity. For instance, derivatives have demonstrated significant anti-monoamine oxidase and antitumor activities, indicating their utility in neuropsychiatric disorder treatment and cancer therapy (Markosyan et al., 2015). The synthesis of novel compounds with high enzyme inhibitory potential underscores the therapeutic relevance of these molecules in designing new drugs.
Antimicrobial and Antifungal Activity
Arylsulfonamide derivatives containing quinazolinone have been synthesized and evaluated for their bioactivities, showing exceptional activity against bacterial and fungal pathogens (Zeng et al., 2016). This highlights the potential of quinazolinone derivatives in developing new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant infections.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O7S/c34-26(30-14-19-6-7-22-23(10-19)38-16-37-22)8-9-33-28(36)20-11-24-25(40-17-39-24)12-21(20)32-29(33)41-15-27(35)31-13-18-4-2-1-3-5-18/h1-7,10-12H,8-9,13-17H2,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVPGDIOULUFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。